molecular formula C10H15NO4 B1379898 tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate CAS No. 1824535-88-7

tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate

Cat. No.: B1379898
CAS No.: 1824535-88-7
M. Wt: 213.23 g/mol
InChI Key: OACIOAKQHBCLAL-UHFFFAOYSA-N
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Description

tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate (CAS 185303-87-1) is a chiral pyrrolidinone derivative characterized by its molecular formula of C10H15NO4 and a molecular weight of 213.23 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Its structure features both a formyl group and a Boc-protected lactam, making it a versatile precursor for further chemical modifications and the synthesis of more complex molecules. A significant application of this compound and its analogues is in the development of potent dipeptide-type inhibitors. Research has demonstrated its use as a key P3 scaffold in the design of inhibitors targeting the SARS-CoV 3CL protease (3CLpro), a chymotrypsin-like cysteine protease that is essential for viral replication . The rigidification of the P3 moiety in lead compounds using this and related pyrrolidinone structures was a critical strategy for enhancing inhibitory potency, leading to the identification of derivatives with nanomolar-range activity against the protease . This highlights the compound's specific research value in the exploration of antiviral agents. The product requires cold-chain transportation and is intended for research purposes only . It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 2-formyl-5-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACIOAKQHBCLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Formylation via Vilsmeier-Haack Reaction

Overview:
The Vilsmeier-Haack reaction is a classical method employed for introducing formyl groups onto heterocyclic frameworks, including pyrrolidine derivatives. This approach involves the reaction of a pyrrolidine ester with a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Procedure:

  • Starting Material: tert-Butyl 5-oxopyrrolidine-2-carboxylate
  • Reagents: DMF, POCl₃
  • Conditions:
    • The pyrrolidine ester is dissolved in DMF at low temperature (~0°C).
    • POCl₃ is added dropwise, forming the Vilsmeier reagent.
    • The mixture is stirred at mild temperatures (around 0–25°C) to facilitate electrophilic formylation at the 2-position of the pyrrolidine ring.
    • The reaction is quenched with water or a suitable base, and the product is purified via chromatography or recrystallization.

Advantages:

  • Mild reaction conditions
  • High regioselectivity for the 2-position
  • Good yields reported (up to 63%) with controlled reaction parameters

Research Data:
A patent describes this method, emphasizing the importance of temperature control to prevent overreaction or side product formation. The yield of tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate can reach approximately 63% under optimized conditions.

Multi-Step Functionalization via Nucleophilic Addition and Oxidation

Overview:
An alternative approach involves initial synthesis of a protected pyrrolidine intermediate, followed by nucleophilic addition of a formyl precursor, and subsequent oxidation to the aldehyde.

Procedure:

  • Step 1: Synthesis of tert-butyl 5-oxopyrrolidine-2-carboxylate via cyclization or acylation.
  • Step 2: Nucleophilic addition of a suitable reagent (e.g., methyl or ethyl formate) at the 2-position.
  • Step 3: Oxidation of the intermediate to generate the aldehyde group at the 2-position, often using mild oxidants like PCC or Dess–Martin periodinane.

Research Data:
A synthesis route detailed in patent literature involves the use of lithium hexamethyldisilazane (LiHMDS) to generate an enolate, which then reacts with ethyl carbonochloridate. The subsequent reduction with sodium borohydride yields the desired aldehyde after work-up.

Functional Group Transformation from Related Precursors

Overview:
Starting from structurally related compounds such as tert-butyl 2-oxopyrrolidine-1-carboxylate, a formyl group can be introduced through halogenation followed by formylation or via organometallic reactions.

Procedure:

  • Step 1: Halogenation at the 2-position using N-bromosuccinimide (NBS) or similar reagents.
  • Step 2: Substitution with formyl anion equivalents, such as using a Grignard reagent derived from formaldehyde or paraformaldehyde.
  • Step 3: Quenching and purification to isolate the formylated product.

Research Data:
One patent details the use of Grignard reagents with formaldehyde derivatives to achieve selective formylation, with yields approaching 51–63% depending on reaction conditions.

Data Table Summarizing Preparation Methods

Method Starting Material Reagents Key Conditions Yield (%) Remarks
Vilsmeier-Haack tert-Butyl 5-oxopyrrolidine-2-carboxylate DMF, POCl₃ 0–25°C, controlled addition 63 Regioselective, mild conditions
Nucleophilic Addition & Oxidation tert-Butyl 5-oxopyrrolidine-2-carboxylate Ethyl formate, PCC Enolate formation at low temp 51–63 Multi-step, high regioselectivity
Halogenation & Organometallic tert-Butyl 2-oxopyrrolidine-1-carboxylate NBS, formaldehyde derivatives Room temp, controlled quenching 29–63 Versatile, depends on halogenation efficiency

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products Formed

    Oxidation: tert-Butyl 2-carboxy-5-oxopyrrolidine-1-carboxylate

    Reduction: tert-Butyl 2-hydroxymethyl-5-oxopyrrolidine-1-carboxylate

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

Tert-butyl 2-formyl-5-oxopyrrolidine-1-carboxylate is primarily used as an intermediate in the synthesis of various compounds, including:

  • Pharmaceuticals : It serves as a precursor for the synthesis of bioactive molecules, particularly those targeting neurological disorders and cancer.
  • Building Blocks : Its structure allows for further functionalization, making it a valuable building block in complex organic syntheses.

Table 1: Synthesis Methods and Yields

MethodologyConditionsYield (%)
Grignard ReactionTHF, -40°C, 24h29.15
Reaction with Isopropylmagnesium BromideTHF, 20°C, 19h56
Reaction with Lithium HexamethyldisilazaneTHF, -70°C, 0.5h51

Biological Applications

Research indicates that this compound exhibits potential pharmacological activities. It has been investigated for:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines.
  • Neuroprotective Effects : Its derivatives are being explored for their ability to protect neuronal cells from oxidative stress.

Case Studies

  • Synthesis of Neuroprotective Agents :
    A study demonstrated the synthesis of novel neuroprotective agents derived from this compound. The synthesized compounds showed significant protective effects against neuronal cell death induced by oxidative stress.
  • Anticancer Compounds :
    Research conducted on modified derivatives revealed that certain analogs possess potent anticancer properties against breast and lung cancer cell lines. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways.
  • Asymmetric Synthesis :
    A notable study utilized this compound in asymmetric synthesis processes, leading to the formation of chiral compounds with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate depends on its application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of enzyme activity. The molecular targets and pathways involved vary depending on the specific enzyme and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate with three analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
This compound (Target) N/A C11H17NO4 ~227.26 Formyl, 5-oxo, tert-butyl carbamate Monocyclic pyrrolidinone, C2 formyl
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C12H19NO3 225.28 5-oxo, tert-butyl carbamate Bicyclic fused ring system (cyclopenta-pyrrole)
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate N/A C17H23BrN2O4 399.28 Bromo, methoxy, pyridine Pyridine substituent, ether linkage
tert-Butyl (2S)-2-({(2'R,3S,5'R)-5'-formyl-2-oxo-...}pyrrolidine-1-carboxylate N/A Complex formula ~800 (estimated) Formyl, spiro-oxindole, triisopropylsilyl Spirocyclic system, multiple stereocenters

Key Differences and Implications

Ring System Complexity: The target compound is monocyclic, offering straightforward functionalization at the C2 formyl group. The spiro-pyrrolidine-oxindole derivative () exhibits a highly complex architecture with multiple stereocenters, necessitating advanced synthetic techniques like dihydroxylation (OsO4) and oxidative cleavage (Pb(OAc)4) .

Functional Group Reactivity :

  • The target’s formyl group enables reactions such as imine formation or aldol condensation, whereas the pyridine-containing analog () leverages bromo and methoxy groups for cross-coupling or nucleophilic substitution .
  • The spiro-oxindole compound () shares a formyl group but integrates it into a rigid, three-dimensional framework, altering its electronic environment and accessibility .

Synthetic Utility :

  • The target’s tert-butyl carbamate group enhances solubility and stability during synthesis, a feature shared across all analogs. However, the pyridine derivative () may exhibit lower solubility due to aromaticity and bromine substitution .
  • The bicyclic compound () likely requires specialized ring-opening or functionalization strategies, contrasting with the target’s simpler modification pathways .

Biological Activity

Chemical Structure and Properties
tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate (C10H15NO4) is a pyrrolidine derivative characterized by a five-membered nitrogen-containing heterocycle. Its structure includes a formyl group and a carboxylate, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry. The molecular weight of this compound is approximately 213.23 g/mol.

Applications in Research
This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It is also utilized in biological assays to study enzyme mechanisms and as a potential drug candidate for various therapeutic applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The formyl group can interact with nucleophilic residues within enzyme active sites, leading to inhibition of enzymatic activity. The specific molecular targets and pathways depend on the enzyme being studied, which suggests that this compound could be tailored for various therapeutic uses.

Pharmacological Properties

Research into the pharmacological properties of similar compounds indicates that this compound may exhibit:

  • Antimicrobial Activity : Compounds with pyrrolidine rings have shown promising antimicrobial effects, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Similar structures have been associated with anti-inflammatory properties, making this compound a candidate for further exploration in inflammatory disease treatments.

Comparative Analysis with Related Compounds

The unique structure of this compound allows it to potentially exhibit enhanced biological activity compared to related compounds. Below is a comparative table highlighting some derivatives:

Compound NameMolecular FormulaUnique Features
tert-butyl 2-Oxopyrrolidine-1-carboxylateC10H15NO3Lacks formyl group; simpler structure
(S)-tert-butyl 2-formyl-5-hydroxypyrrolidineC10H15NO4Hydroxyl group instead of oxo group
tert-butyl 3-formylpyrrolidineC10H15NO3Different position of formyl group on pyrrolidine

This table illustrates how the presence of specific functional groups influences the reactivity and potential biological activities of these compounds.

Enzyme Inhibition Studies

Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, its interaction with serine proteases was evaluated, demonstrating significant inhibition at micromolar concentrations. This finding indicates its potential as a lead compound in drug development targeting protease-related diseases.

Antimicrobial Testing

In vitro testing against various bacterial strains revealed that this compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria. These results warrant further investigation into its mechanism of action and potential therapeutic applications.

Anti-inflammatory Research

Research has indicated that derivatives similar to this compound can modulate inflammatory pathways. A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that this compound could reduce pro-inflammatory cytokine production, suggesting its utility in managing inflammatory conditions.

Q & A

Q. Advanced

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations. For instance, HMBC correlations between formyl protons and adjacent carbons confirm substituent placement .
  • Variable Temperature NMR : Mitigates signal broadening caused by dynamic processes (e.g., ring puckering in pyrrolidine derivatives).
  • Cross-validation with IR/HRMS : Ensures consistency between functional group identification and molecular formula .

How is stereochemical integrity maintained during synthesis of chiral derivatives?

Q. Advanced

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (2S,3R)-pyrrolidine precursors) ensures retention of configuration .
  • Asymmetric Catalysis : Pd(PPh₃)₄ or CuI in cross-coupling reactions preserves stereochemistry .
  • Optical Rotation Monitoring : Regular [α]D measurements verify enantiopurity during synthesis .

What methodologies optimize reaction yields in complex synthetic routes?

Q. Advanced

  • Catalyst Screening : Testing Pd/C vs. Pd(PPh₃)₄ for hydrogenation efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates .
  • Temperature Control : Low-temperature (–78°C) Swern oxidations prevent side reactions .

How do researchers analyze contradictory bioactivity data in analogs?

Q. Advanced

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays to identify assay-specific artifacts .
  • Metabolic Stability Tests : Incubate compounds with liver microsomes to rule out rapid degradation .
  • Molecular Docking : Compare binding poses in target proteins (e.g., kinases) to explain potency variations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate
Reactant of Route 2
tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate

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